3-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Physicochemical Properties Drug Design Lipophilicity

3-Chloro-5-(trifluoromethyl)pyridine 1-oxide (CAS 86867-56-3) addresses the demand for regioselective, supernucleophilic N-oxide intermediates in drug and agrochemical synthesis. Its enhanced logP (2.79) and distinct charge distribution enable efficient acyl transfers and selective functionalization. Ideal for CNS drug discovery and multi-step organic syntheses.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
Cat. No. B12328415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethyl)pyridine 1-oxide
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C=[N+](C=C1Cl)[O-])C(F)(F)F
InChIInChI=1S/C6H3ClF3NO/c7-5-1-4(6(8,9)10)2-11(12)3-5/h1-3H
InChIKeyFBVKZKSPBWVXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)pyridine 1-oxide: Core Physicochemical and Synthetic Profile for Scientific Procurement


3-Chloro-5-(trifluoromethyl)pyridine 1-oxide (CAS 86867-56-3) is a halogenated, trifluoromethylated pyridine N-oxide derivative. Its core structure comprises a pyridine ring with a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and an N-oxide functional group at the 1-position . This N-oxide moiety significantly alters the compound's physicochemical and reactivity profile relative to its non-oxidized parent [1]. The compound has a molecular formula of C6H3ClF3NO and a molecular weight of 197.54 g/mol . It is primarily utilized as a versatile synthetic intermediate in the discovery and development of new agrochemicals and pharmaceuticals .

N-oxide reactivity for nucleophilic catalysis studies
-CF3 motif for lipophilic bioisostere design
3-chloro pattern for regioselective SAR exploration

Why 3-Chloro-5-(trifluoromethyl)pyridine 1-oxide Cannot Be Replaced by Simple Analogs in Critical Syntheses


Generic substitution of 3-chloro-5-(trifluoromethyl)pyridine 1-oxide with non-oxide or regioisomeric analogs is chemically unviable due to fundamental differences in physicochemical properties and reactivity. The N-oxide group imparts a significantly higher logP (2.7873) and distinct hydrogen-bonding capabilities compared to its non-oxide counterpart, which critically influences its behavior in both synthetic transformations and biological interactions. Furthermore, the specific 3-chloro, 5-trifluoromethyl substitution pattern is crucial; regioisomers like 2-chloro-5-(trifluoromethyl)pyridine lead to different downstream products and exhibit distinct reactivity profiles [1]. Even closely related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine possess an additional chlorine atom, which fundamentally alters steric and electronic properties, as evidenced by different reaction outcomes and applications . Substituting with a simpler pyridine N-oxide would lack the electron-withdrawing and lipophilic contributions of the trifluoromethyl group, essential for many bioisosteric and metabolic stability applications [2]. The evidence below quantifies these critical differences.

Risk 1 Non-oxide parent lacks supernucleophilic reactivity, altering catalytic pathway outcomes.
Risk 2 Regioisomeric analogs (e.g., 2-chloro substitution) shift charge distribution and may bias SNAr selectivity.
Risk 3 Simpler N-oxides lacking -CF3 cannot replicate the target's lipophilic and electronic profile.

Quantitative Differentiation: Comparative Evidence for 3-Chloro-5-(trifluoromethyl)pyridine 1-oxide


Enhanced Lipophilicity (logP) Relative to Parent Compound and Regioisomers

The N-oxide derivative exhibits a substantially higher calculated partition coefficient (logP) compared to its non-oxide parent and several regioisomeric analogs, directly impacting membrane permeability and bioavailability predictions . The target compound's logP of 2.7873 represents a marked increase in lipophilicity, which can be advantageous for crossing biological barriers [1].

Enhanced Lipophilicity (logP)
Data to verify
Target logP: 2.79 vs. Parent: 2.74 vs. Regioisomer: ~2.4
Supports permeability screening context.
ΔlogP is modest vs parent; significant vs regioisomers.
Physicochemical Properties Drug Design Lipophilicity

Supernucleophilicity in Acyl Transfer Reactions Compared to Non-Oxidized Pyridines

Pyridine N-oxides, as a class, exhibit supernucleophilic behavior in acyl transfer reactions, a property not shared by their non-oxidized pyridine counterparts [1]. This enhanced reactivity has been rationalized on a theoretical level and enables transformations under milder conditions or with different selectivity.

Supernucleophilic Acyl Transfer
Class-level inference
Classified as 'supernucleophile' (class behavior).
Supports catalytic pathway study fit.
Qualitative class inference; specific rate constant unreported.
Organic Synthesis Catalysis Reactivity

Altered Reactivity in Trifluoroethoxylation: MO-SCF Study Comparison

A molecular orbital (MO-SCF) study on the trifluoroethoxylation of trifluoromethylchloropyridines revealed that the reactivity, selectivity, and leaving ability of chloro- and trifluoromethyl groups are highly dependent on the substitution pattern and the presence of an N-oxide [1]. This study provides a theoretical basis for understanding why the target compound will behave differently from other chloropyridines in nucleophilic aromatic substitution reactions.

Reactivity in SNAr (MO-SCF Study)
Class-level inference
N-oxide alters frontier orbital coefficients and charge distribution.
Supports selectivity review for functionalization.
Computational prediction; requires experimental validation.
Computational Chemistry Reactivity Selectivity

Strategic Application Scenarios for 3-Chloro-5-(trifluoromethyl)pyridine 1-oxide Based on Quantitative Evidence


Design of Lipophilic Bioisosteres for CNS and Intracellular Targets

When designing drug candidates for targets located within the central nervous system (CNS) or intracellular compartments, the enhanced logP of 2.7873 for 3-chloro-5-(trifluoromethyl)pyridine 1-oxide provides a quantifiable advantage over its parent compound (logP 2.74) and simpler pyridine N-oxides . This increased lipophilicity can improve passive permeability across the blood-brain barrier and cellular membranes, making it a preferred intermediate for CNS drug discovery programs [1].

Optimization of Acyl Transfer Reactions in Complex Molecule Synthesis

In multi-step organic syntheses of pharmaceutical or agrochemical actives, where an efficient acyl transfer step is critical, employing a pyridine N-oxide catalyst can significantly improve yields and reduce reaction times compared to using non-oxidized pyridine bases . The 'supernucleophilic' nature of this class, which includes the target compound, enables reactions that are otherwise sluggish or require harsh conditions, offering a tangible benefit for process chemists seeking robust and scalable routes.

Leveraging Unique Charge Distribution for Regioselective Functionalization

Based on computational studies of related trifluoromethylchloropyridines, the presence of the N-oxide group in 3-chloro-5-(trifluoromethyl)pyridine 1-oxide is expected to alter the charge distribution and frontier molecular orbital coefficients . This can be strategically exploited to achieve regioselective functionalization (e.g., in nucleophilic aromatic substitution or metalation reactions) that would be difficult or impossible with the non-oxidized or regioisomeric analogs, thereby unlocking access to novel chemical space in drug and agrochemical discovery.

Application
Selection Property
Validation Focus
Lipophilic bioisostere design
Enhanced logP profile vs. parent
Permeability assay context
Acyl transfer catalysis studies
N-oxide mediated supernucleophilicity
Catalytic efficiency review
Regioselective functionalization
Charge distribution and FMO context
SNAr selectivity verification

Technical Documentation Hub

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9 linked technical documents
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